
4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-Chloro-N-methyl-6-(propan-2-YL)-1,3,5-triazin-2-amine, also known as CMPTA, is a small molecule that has been used in a variety of laboratory experiments. CMPTA is a versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Condensation and Esterification Applications
4-Chloro-N-methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine and its derivatives are utilized in various chemical synthesis processes. Notably, Kunishima et al. (1999) described the effective use of a derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), in the condensation of carboxylic acids and amines. This process yields corresponding amides and esters, showcasing the triazine derivative's role in facilitating these chemical transformations. The practicality of this method is emphasized by its atmospheric conditions and straightforward co-product extraction (Kunishima et al., 1999).
Synthesis of Cyanomethyl-Triazine Derivatives
Kim & Kim (1996) explored the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives, highlighting the versatility of triazine derivatives in synthesizing compounds with varying functional groups. This synthesis route involved 6-chloro-1,3,5-triazine derivatives, pointing to the adaptability of chloro-triazine structures in chemical synthesis processes (Kim & Kim, 1996).
Amination and SN Mechanism
Simig et al. (2010) delved into the amination of substituted 1,3,5-triazines, revealing the occurrence of the SN (ANRORC) mechanism. This study illuminates the chemical reactivity of triazine derivatives and their involvement in substitution reactions, contributing to our understanding of their chemical behavior and potential applications in various synthesis processes (Simig et al., 2010).
Antimicrobial Activity
The antimicrobial potential of triazine derivatives is highlighted in research by Bektaş et al. (2007), where new 1,2,4-triazole derivatives were synthesized and exhibited notable antimicrobial activities. This underlines the biologically relevant properties of triazine derivatives and their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Monomers for Energetic Polymers
Shastin et al. (2021) presented methods for synthesizing azidopropargylamino-substituted 1,3,5-triazines, showcasing their application as novel monomers in producing energetic polymers. This underscores the role of triazine derivatives in developing materials with potentially high energy content, catering to specific industrial applications (Shastin et al., 2021).
Sugar Residue Attachment
Simmonds & Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines. The interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles yielded substituted 2-amino-1,3,5-triazines. This research points to the potential of triazine derivatives in synthesizing carbohydrate-linked compounds, which may have implications in medicinal chemistry (Simmonds & Stevens, 1982).
Propriétés
IUPAC Name |
4-chloro-N-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-4(2)5-10-6(8)12-7(9-3)11-5/h4H,1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGKTQIVZSZJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
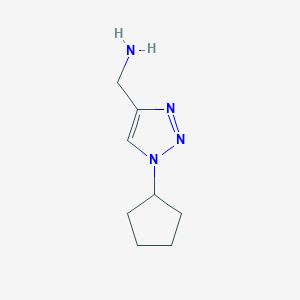
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
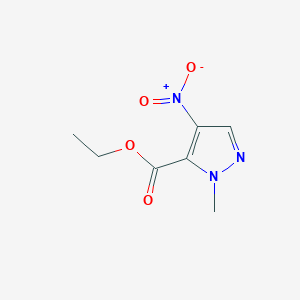
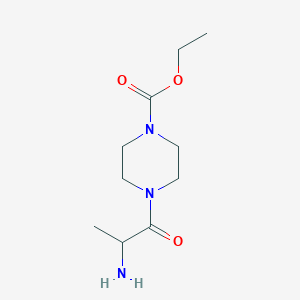



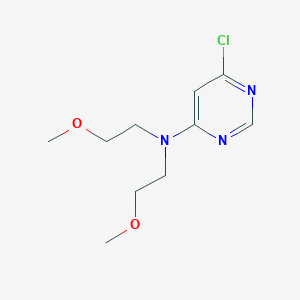
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
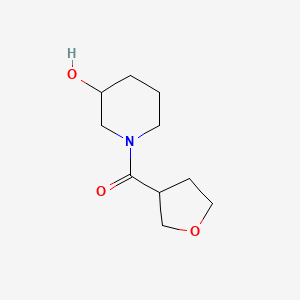

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)